molecular formula C4H2F7NO2 B15088357 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide CAS No. 67710-48-9

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide

Cat. No.: B15088357
CAS No.: 67710-48-9
M. Wt: 229.05 g/mol
InChI Key: RODHNODFUBONAV-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide is a fluorinated organic compound with the molecular formula C4H2F7NO2 It is known for its unique chemical structure, which includes both tetrafluoro and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide typically involves the reaction of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:

  • Temperature: 0-50°C
  • Solvent: Anhydrous solvents such as tetrahydrofuran or dichloromethane
  • Catalyst: None required

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

  • Large-scale reactors with precise temperature control
  • Use of high-purity starting materials to ensure product quality
  • Implementation of safety measures to handle fluorinated compounds

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form corresponding amines.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid

    Reduction: 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamine

    Substitution: Various substituted amides depending on the nucleophile used

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Potential use in the development of fluorinated pharmaceuticals.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide is primarily based on its ability to interact with various molecular targets through its fluorinated groups. These interactions can include:

    Hydrogen bonding: The amide group can form hydrogen bonds with biological molecules.

    Electrostatic interactions: The fluorinated groups can interact with charged or polar regions of molecules.

    Hydrophobic interactions: The trifluoromethoxy group can interact with hydrophobic regions of molecules.

Comparison with Similar Compounds

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide can be compared with other fluorinated amides such as:

  • 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid
  • 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride
  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanamide

Uniqueness

  • Chemical Structure : The presence of both tetrafluoro and trifluoromethoxy groups makes it unique.
  • Reactivity : Its reactivity profile is distinct due to the combination of these groups.
  • Applications : Its potential applications in various fields make it a compound of interest.

Properties

CAS No.

67710-48-9

Molecular Formula

C4H2F7NO2

Molecular Weight

229.05 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide

InChI

InChI=1S/C4H2F7NO2/c5-2(1(12)13,3(6,7)8)14-4(9,10)11/h(H2,12,13)

InChI Key

RODHNODFUBONAV-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)N

Origin of Product

United States

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